molecular formula C11H8I3N2NaO4 B1260583 Diatrizoate sodium I-125 CAS No. 23548-99-4

Diatrizoate sodium I-125

Cat. No.: B1260583
CAS No.: 23548-99-4
M. Wt: 629.90 g/mol
InChI Key: ZEYOIOAKZLALAP-SQHZOQHUSA-M
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Description

Diatrizoate sodium I-125 is a radiopharmaceutical preparation of the classic iodinated contrast agent, diatrizoate, labeled with the radioactive isotope Iodine-125. It functions as a radiopaque contrast medium, a property derived from its high iodine content. The relatively high atomic weight of iodine contributes sufficient radiodensity for radiographic contrast with surrounding tissues, allowing for clear visualization in imaging techniques . The incorporation of I-125 makes this compound particularly valuable for research applications where tracking, quantification, or metabolic studies are required. As an ionic, high-osmolality contrast agent, its primary mechanism of action is the physical scattering or absorption of X-rays by its three iodine atoms, thereby enhancing the visibility of target structures in radiographic images . Diatrizoate sodium is known to be excreted largely unchanged in the urine, a characteristic that is exploited in research models of renal function and urography . The liver and small intestine provide a major alternate route of excretion . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is essential to follow appropriate safety protocols for handling radioactive materials.

Properties

CAS No.

23548-99-4

Molecular Formula

C11H8I3N2NaO4

Molecular Weight

629.90 g/mol

IUPAC Name

sodium;3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoate

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2;

InChI Key

ZEYOIOAKZLALAP-SQHZOQHUSA-M

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])NC(=O)C)[125I].[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Diatrizoate Sodium

The synthesis of diatrizoate sodium begins with the preparation of its parent compound, diatrizoic acid, followed by conversion to its sodium salt. Recent advancements in solid-phase synthesis have streamlined this process, offering improved purity and yield compared to traditional solution-phase methods.

Solid-Phase Synthesis via Hydroxymethyl Resin

A patented solid-phase method (CN103497120A) outlines a four-step process for synthesizing diatrizoic acid, which is subsequently converted to its sodium salt.

Resin Bonding

3,5-Diaminobenzoic acid is esterified to hydroxymethyl polystyrene resin under alkaline conditions. Key parameters include:

  • Molar ratios : 1 : 2.5–2.8 : 3.5–4 (3,5-diaminobenzoic acid : NaOH : resin).
  • Solvent : Toluene (5× volume relative to 3,5-diaminobenzoic acid).
  • Conditions : 100–105°C for 4–6 hours, with water removal via azeotropic distillation.

This step immobilizes the precursor on the resin, simplifying subsequent purification.

Iodination Reaction

The resin-bound intermediate undergoes iodination using iodine monochloride (ICl):

  • Molar ratios : 1 : 3.0–3.2 : 0.05–0.1 : 4.0–5.0 (bonded intermediate : ICl : KI : triethylamine).
  • Solvent : Dimethylformamide (DMF, 5× resin mass).
  • Conditions : 0–10°C for 1–2 hours, yielding a triiodinated product.

Potassium iodide catalyzes the substitution, while triethylamine neutralizes HCl byproducts.

Acylation

Acetic anhydride acetylates free amine groups:

  • Molar ratios : 1 : 1.0–1.2 : 1.0–1.5 (triiodinated product : acetic anhydride : triethylamine).
  • Solvent : Dichloromethane (5× resin mass).
  • Conditions : 0–10°C for 4–6 hours.
Cleavage and Salt Formation

Trifluoroacetic acid (TFA) cleaves the product from the resin:

  • Conditions : TFA/water (3:1 v/v), 60°C for 2 hours.
  • Conversion to sodium salt : Neutralization with NaOH, followed by crystallization from ethanol.

Advantages :

  • Purity >98% (HPLC).
  • Resin reuse reduces costs.

Radiolabeling with Iodine-125

Incorporating I-125 into diatrizoate sodium requires specialized radiochemical techniques to ensure high specific activity and radiochemical purity.

Aromatic Finkelstein Reaction

The PMC study (PMC6299439) details radiolabeling via nucleophilic aromatic substitution:

Precursor Preparation

A nitro-derivative of diatrizoate is synthesized, serving as the leaving group for isotopic exchange.

Radiolabeling Protocol
  • Reagents : Na^125I (carrier-free), Cu(I) iodide catalyst, dimethyl sulfoxide (DMSO).
  • Conditions : 120°C for 30 minutes under inert atmosphere.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Key Metrics :

  • Radiochemical yield: 77 ± 1%.
  • Radiochemical purity: >99% (TLC).

Quality Control of Radiolabeled Product

Parameter Method Acceptance Criteria
Radiochemical purity Instant thin-layer chromatography (ITLC) ≥95%
Specific activity Gamma spectrometry ≥50 mCi/mg
pH Potentiometry 6.0–7.6
Sterility Membrane filtration No microbial growth

Pharmacopeial Standards and Validation

The United States Pharmacopeia (USP) mandates rigorous testing for diatrizoate sodium formulations:

Iodine Content Analysis

  • Titrimetric method :
    • Sample treated with Zn/NH4OH to reduce iodine to iodide.
    • Titration with 0.05 N AgNO3 (1 mL ≡ 6.345 mg I).
    • Acceptance: 95–105% of theoretical iodine.

Impurity Profiling

  • Iodide detection :
    • Limit: ≤0.1% (w/w) via ion-pair chromatography.
  • Related substances :
    • HPLC with UV detection (254 nm).

Comparative Analysis of Synthesis Methods

Parameter Solid-Phase Traditional Solution-Phase
Yield 85–90% 70–75%
Purification Complexity Low (resin filtration) High (multiple crystallizations)
Iodine Utilization 95% 80–85%
Scale-Up Feasibility Excellent Moderate

Challenges and Optimization Strategies

  • Radiolytic Degradation : I-125’s 59.5-day half-life necessitates stabilizers (e.g., ascorbic acid) to prevent free radical damage.
  • Resin Leaching : <0.5% residual resin content achieved via TFA washing.
  • Isotopic Dilution : Use of carrier-free Na^125I minimizes non-radioactive iodine incorporation.

Chemical Reactions Analysis

Types of Reactions

Diatrizoate sodium undergoes several types of chemical reactions, including:

    Oxidation: The iodine atoms in the compound can participate in oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to alter its iodine content.

    Substitution: The acetylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated by-products, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Diatrizoate sodium has a wide range of scientific research applications, including:

Mechanism of Action

Diatrizoate sodium exerts its effects by increasing the contrast of images in radiographic studies. The iodine atoms in the compound are highly electron-dense, which allows them to effectively scatter or stop X-rays. This creates a clear distinction between different tissues and organs in the body, making it easier for doctors to identify abnormalities .

Comparison with Similar Compounds

Diatrizoate sodium is often compared with other iodinated contrast agents, such as:

    Iothalamate: Another iodinated contrast agent used in similar applications.

    Metrizoate: Known for its use in angiography and urography.

    Iodamide: Used in gastrointestinal studies.

Uniqueness

Diatrizoate sodium is unique due to its high osmolality and effectiveness in a wide range of diagnostic imaging procedures. Its ability to provide clear and detailed images makes it a preferred choice in many medical settings .

Biological Activity

Diatrizoate sodium I-125 is a radiopaque contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans and other diagnostic procedures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and associated case studies.

Diatrizoate sodium is an iodine-containing compound with the molecular formula C11H9I3N2O4C_{11}H_{9}I_{3}N_{2}O_{4} and a molecular weight of approximately 613.91 g/mol. It is characterized as a high-osmolality contrast agent, with osmolality ranging from 1500 mOsm/kg to over 2000 mOsm/kg depending on the concentration .

Upon administration, this compound is rapidly distributed in the vascular system. Its primary route of excretion is renal, with approximately 90-100% of the compound being cleared from the plasma via the kidneys . The contrast agent exhibits minimal binding to serum proteins, which facilitates its elimination through urine. Notably, it crosses the placental barrier and can be excreted in breast milk .

Biological Activity and Toxicity

This compound has been associated with several biological activities and potential toxic effects:

  • Renal Toxicity : High-osmolality contrast agents like diatrizoate can induce nephrotoxicity, characterized by apoptosis and cellular energy failure in renal cells. The mechanism is thought to involve oxidative stress leading to disruption of calcium homeostasis and tubular cell polarity .
  • Adverse Reactions : Common adverse effects include nausea, vomiting, hypotension, and hypertension during selective renal arteriography. Severe reactions may lead to life-threatening conditions such as pulmonary hemorrhage or cardiac arrest in cases of overdose .

Clinical Applications

This compound is primarily used in imaging studies due to its radiopaque properties. Below are some key clinical applications:

  • Computed Tomography (CT) : It enhances imaging quality by providing clear delineation of anatomical structures. The degree of enhancement correlates directly with the iodine concentration administered .
  • Gastrointestinal Imaging : It serves as an alternative to barium sulfate for patients with allergies or contraindications to barium. Its osmotic properties can help alleviate obstructions caused by conditions like Ascaris lumbricoides infection .

Case Studies

Several studies highlight the effectiveness and safety of this compound in clinical settings:

  • Gastrografin in Adhesive Small Bowel Obstruction :
    • A study involving 124 patients demonstrated that using Gastrografin (a formulation containing diatrizoate) significantly reduced the need for surgical intervention by 74%. Of those treated conservatively with Gastrografin, obstruction resolved in a majority within a mean time of 41 hours .
  • Renal Clearance Studies :
    • Research indicated that renal clearances for this compound closely matched those of inulin clearance, affirming its reliability as a substitute for assessing renal function .

Summary Table of Biological Activities

Biological Activity Description
Renal Clearance 90%-100% clearance via kidneys; comparable to inulin clearance
Toxicity Cytotoxic effects on renal cells; linked to oxidative stress
Adverse Effects Nausea, vomiting, hypotension; severe reactions possible with overdose
Clinical Use Enhances imaging in CT scans; used for gastrointestinal obstruction relief

Q & A

Q. How can machine learning enhance the predictive modeling of this compound stability under varying environmental conditions?

  • Answer : Train neural networks on historical stability data (e.g., temperature, humidity, pH) to predict degradation rates. Validate models with leave-one-batch-out cross-validation. Open-source tools like TensorFlow or scikit-learn can automate feature selection (e.g., excipient interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.